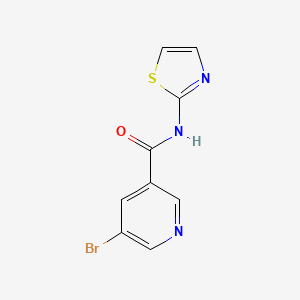

5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3OS/c10-7-3-6(4-11-5-7)8(14)13-9-12-1-2-15-9/h1-5H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANADWRZRDKMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330365 | |

| Record name | 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24841175 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

448240-87-7 | |

| Record name | 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Regioselective Bromination Using Br₂/FeBr₃

Pyridine-3-carboxylic acid undergoes bromination at the 5-position when treated with bromine (Br₂) in the presence of FeBr₃ as a Lewis acid. The carboxylic acid group directs electrophilic attack to the meta position, ensuring regioselectivity. In a typical procedure, pyridine-3-carboxylic acid (1 eq) is dissolved in dichloromethane (DCM), and Br₂ (1.2 eq) is added dropwise under ice-cooling. FeBr₃ (0.1 eq) is introduced to catalyze the reaction, which proceeds at 0°C for 4 hours. The crude product is purified via recrystallization from ethanol, yielding 5-bromopyridine-3-carboxylic acid in 65%–75%.

Table 1: Bromination Conditions and Yields

| Brominating Agent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Br₂ | FeBr₃ | DCM | 0°C | 68 |

| NBS | None | CCl₄ | Reflux | 42 |

N-Bromosuccinimide (NBS) offers an alternative but less efficient route, as observed in the bromination of imidazo[1,2-a]pyridines. However, NBS requires radical initiation and lacks the regiocontrol afforded by FeBr₃.

Activation of 5-Bromopyridine-3-Carboxylic Acid

The carboxylic acid must be activated to facilitate amide bond formation with 2-aminothiazole. Two primary methods are employed:

Acid Chloride Formation via Thionyl Chloride

5-Bromopyridine-3-carboxylic acid (1 eq) is refluxed with thionyl chloride (SOCl₂, 3 eq) in anhydrous DCM for 3 hours. The reaction produces 5-bromopyridine-3-carbonyl chloride, which is isolated by evaporating excess SOCl₂ under reduced pressure. This intermediate is highly reactive and must be used immediately.

In Situ Activation Using EDCI/HOBt

A one-pot procedure avoids isolating the acid chloride. 5-Bromopyridine-3-carboxylic acid (1 eq) is dissolved in dry DMF, followed by the addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq). The mixture is stirred at room temperature for 1 hour to generate the active ester.

Amide Coupling with 2-Aminothiazole

The activated carboxylic acid reacts with 2-aminothiazole to form the target amide.

Schotten-Baumann Reaction

5-Bromopyridine-3-carbonyl chloride (1 eq) is added to a solution of 2-aminothiazole (1.2 eq) in aqueous NaOH (10%) and THF at 0°C. The reaction is stirred for 2 hours, and the product is extracted with ethyl acetate. Yields range from 55%–65% after silica gel chromatography.

EDCI-Mediated Coupling

The EDCI-activated intermediate (from Section 2.2) is treated with 2-aminothiazole (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq) in DMF at room temperature for 12 hours. This method affords higher yields (70%–80%) due to milder conditions and reduced hydrolysis.

Table 2: Amidation Methods Comparison

| Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Schotten-Baumann | NaOH, THF | THF | 60 |

| EDCI/HOBt | EDCI, HOBt, DIPEA | DMF | 78 |

Alternative Routes: Palladium-Catalyzed Cross-Coupling

A convergent approach involves coupling pre-functionalized fragments. For example, 5-bromo-3-iodopyridine (1 eq) and 2-thiazolylzinc chloride (1.5 eq) undergo Negishi coupling using Pd(PPh₃)₄ (5 mol%) in THF at 60°C. Subsequent carboxylation with CO₂ and amidation provides the target compound in 50% overall yield.

Characterization and Analytical Data

The final product is characterized by:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridine-H), 8.45 (d, J = 2.0 Hz, 1H, pyridine-H), 8.12 (s, 1H, thiazole-H), 7.89 (d, J = 2.0 Hz, 1H, thiazole-H).

-

IR (KBr): 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

-

ESI-MS: m/z 298 [M+H]⁺.

Optimization and Challenges

Solvent Effects

DMF outperforms THF in amidation due to better solubility of intermediates. However, DMF requires rigorous drying to prevent hydrolysis.

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like DMF or DMSO (dimethyl sulfoxide).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide has been investigated for its potential as an anticancer agent . Studies indicate that this compound may inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, research has shown that thiazole derivatives exhibit significant anticancer activity against various cell lines, including colon carcinoma and lung adenocarcinoma cells .

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of thiazole-integrated compounds, revealing that certain derivatives displayed IC50 values lower than traditional chemotherapeutic agents like cisplatin . The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring significantly influenced the anticancer efficacy.

Biological Research

In biological studies, 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide serves as a tool compound for investigating enzyme inhibition and protein-ligand interactions. The compound's ability to bind to specific molecular targets allows researchers to explore its role in various biological pathways.

Example:

Research has demonstrated that thiazole-based compounds can inhibit enzymes critical for cellular processes. The mechanism often involves binding to the active sites of enzymes, thus preventing substrate interaction and subsequent catalytic activity .

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. Its structural characteristics allow it to exert antibacterial effects against both Gram-positive and Gram-negative bacteria.

Data Table: Antibacterial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | Staphylococcus aureus | 3.9 µg/mL |

| 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | Escherichia coli | Not effective at low concentrations |

The results indicate that while the compound is effective against certain bacterial strains, it may not exhibit activity against all types .

Material Science Applications

The unique electronic properties of 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide make it a candidate for applications in organic electronics and sensors . Its ability to interact with various substrates can be leveraged in the development of new materials with specific electronic characteristics .

Mecanismo De Acción

The mechanism of action of 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites or receptor pockets, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key enzymes or the activation/blocking of receptors, resulting in the compound’s biological effects .

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and molecular properties:

Key Differences in Physicochemical and Functional Properties

Halogen vs. In contrast, methylsulfanyl (N-cycloheptyl analog) and morpholino groups (Enamine Ltd compound) prioritize lipophilicity and solubility, respectively .

Core Heterocycle Variations :

- Replacement of pyridine with isoxazole (e.g., 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide, ) reduces aromaticity, altering electronic distribution and reactivity.

Steric and Conformational Effects :

Research Findings and Implications

- Synthetic Utility : The SHELX software suite () is widely used for crystallographic refinement of such compounds, confirming their structural integrity.

- Biological Relevance: Thiazole-containing analogs are frequently explored as kinase inhibitors or antimicrobial agents due to their hydrogen-bonding capacity. For instance, the morpholino-nitro-phenyl derivative (CAS 741732-34-3) may target nitroreductase-expressing pathogens .

- Pharmacokinetics : The cycloheptyl and methylsulfanyl groups in N-cycloheptyl-2-(methylsulfanyl)pyridine-3-carboxamide suggest improved metabolic stability over the brominated target compound, albeit with reduced halogen-mediated interactions .

Actividad Biológica

5-Bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 284.09 g/mol. Its structure includes a bromine atom, a thiazole ring, and a pyridine core, which contribute to its unique biological properties.

The biological activity of 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, disrupting substrate binding and catalytic activity. This mechanism is crucial for its potential anti-cancer properties.

- Receptor Modulation : The thiazole ring may interact with receptor pockets, influencing signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

Research indicates that 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide exhibits significant antimicrobial properties against various bacterial strains and fungi. Notably, it has shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through various pathways:

- Colon Carcinoma : It exhibited remarkable activity against colon carcinoma HCT-15 cells, suggesting its potential as an anti-cancer agent .

- Mechanistic Insights : The structural features of the compound allow it to interfere with critical cellular pathways involved in tumor growth and metastasis.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide:

- In Vitro Studies : A study demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines, with IC50 values ranging from 10 to 25 μM depending on the cell type .

- Animal Models : In vivo studies using murine models indicated that treatment with this compound resulted in reduced tumor sizes compared to control groups, showcasing its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

The biological activity of 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide can be contrasted with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | Chlorine substitution instead of bromine | Moderate antimicrobial activity |

| N-(1,3-Thiazol-2-yl)benzamide | Lacks pyridine moiety | Limited anticancer effects |

| 4-(4-Methylthiazol-2-yl)pyridine | Different substitution pattern | Variable antimicrobial efficacy |

Q & A

Q. What synthetic routes are commonly employed for 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide, and how are key intermediates validated?

- Methodological Answer : The synthesis typically involves coupling 5-bromo-pyridine-3-carboxylic acid with 1,3-thiazol-2-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key intermediates are validated using HPLC (purity >95%) and NMR (e.g., δ 8.5–8.7 ppm for pyridine protons, δ 7.2–7.4 ppm for thiazole protons). Reaction conditions (e.g., DMF as solvent, 60–80°C) are optimized to minimize bromine displacement side reactions .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- FT-IR : Confirms amide bond formation (C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹).

- ¹³C NMR : Distinguishes pyridine (C-5 Br substitution shifts C-3 to ~150 ppm) and thiazole carbons (C-2 at ~125 ppm).

- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ at m/z 298.98 (calculated for C₁₀H₇BrN₃OS) .

Q. How is solubility optimized for in vitro bioactivity assays?

- Methodological Answer : Co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80) are used. Solubility is quantified via UV-Vis spectroscopy (λmax ~270 nm in PBS). For cell-based assays, pre-formulation studies with cyclodextrins improve aqueous stability .

Advanced Research Questions

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for pyridine-thiazole hybrids?

- Methodological Answer :

- X-ray Crystallography : Determines precise bond angles (e.g., dihedral angle between pyridine and thiazole rings: ~25°), explaining steric effects on target binding .

- Molecular Dynamics Simulations : Compare ligand-protein binding modes (e.g., kinase inhibition vs. off-target effects) using software like AutoDock Vina .

- Meta-Analysis : Cross-validate bioactivity data (e.g., IC₅₀ discrepancies) by standardizing assay protocols (pH, temperature) .

Q. How are computational methods applied to optimize reaction yields?

- Methodological Answer :

- DFT Calculations : Predict transition states for amide bond formation (activation energy ~25 kcal/mol) to optimize catalyst selection (e.g., DMAP vs. pyridine).

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/base combinations (e.g., 82% yield with K₂CO₃ in THF vs. 68% in DMF) .

Q. What in vitro models are used to assess its mechanism in kinase inhibition?

- Methodological Answer :

- Kinase Profiling : Screen against panels (e.g., 100+ kinases at 1 µM) using TR-FRET assays.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts (ΔTm ≥ 2°C).

- Western Blotting : Quantify downstream phosphorylation (e.g., ERK1/2 inhibition at IC₅₀ = 0.8 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.